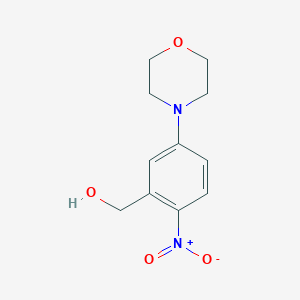

(5-morpholino-2-nitrophenyl)methanol

Description

(5-Morpholino-2-nitrophenyl)methanol is a nitroaromatic compound featuring a morpholine ring and a hydroxymethyl (-CH2OH) group on a benzene scaffold. The hydroxymethyl group distinguishes it from phenol derivatives, influencing hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(5-morpholin-4-yl-2-nitrophenyl)methanol |

InChI |

InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |

InChI Key |

WJNVEJAIEZXQCG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to optimize yield and efficiency. Key considerations include:

-

- Transition from batch processes to continuous flow systems reduces reaction time and improves consistency.

- Automated monitoring systems ensure precise control over temperature and reagent addition.

-

- Catalysts such as palladium on carbon (Pd/C) may be used during reduction steps.

- Reaction times and stoichiometry are adjusted to minimize side reactions like over-nitration or incomplete reductions.

Analytical Techniques for Monitoring Synthesis

To ensure the purity and identity of intermediates and final products, various analytical methods are employed:

| Technique | Purpose | Key Features |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Identifies morpholine ring protons at δ ~3.5–4.0 ppm; nitro group deshielding effects |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis | Ensures product purity >97% |

| Mass Spectrometry | Molecular weight validation | Confirms molecular weight of C₁₁H₁₄N₂O₄ (238.24 g/mol) |

Challenges in Synthesis

Researchers face several challenges during synthesis, including:

- Over-Nitration : Excessive nitration can lead to unwanted byproducts. Careful temperature control is essential.

- Side Reactions : Competing reactions during morpholine introduction may reduce yield.

- Purity Concerns : Impurities arising from incomplete reactions require additional purification steps, such as recrystallization.

Data Table Summarizing Reaction Conditions

| Step | Reagents Used | Temperature (°C) | Duration (hours) | Outcome |

|---|---|---|---|---|

| Nitration | H₂SO₄, HNO₃ | 0–5 | ~4 | Nitro group introduction |

| Morpholine Ring Formation | Morpholine, NaOH/K₂CO₃ | ~120 | ~24 | Morpholino-functionalized compound |

| Alcohol Functionalization | NaBH₄/LiAlH₄ | Room temperature | ~2 | Hydroxymethyl group addition |

Chemical Reactions Analysis

Types of Reactions

(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differences are summarized below:

Limitations and Challenges

- Toxicological Data: Neither this compound nor its closest analogs have comprehensive toxicity profiles, necessitating caution in handling .

- Stability : Nitro groups may decompose under UV light or reducing conditions, limiting long-term storage .

Notes and Considerations

Data Gaps: Direct studies on this compound are scarce; comparisons rely on structural analogs and inferred properties.

Regulatory Status: Regulatory frameworks (e.g., EC1272/08) classify similar nitroaromatics as non-hazardous, but precautionary measures (e.g., avoiding inhalation) are advised .

Future Directions : Prioritize empirical studies on solubility, stability, and enzyme inhibition to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.